molecular formula C15H13ClN4O2 B2618631 N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide CAS No. 1333741-47-1

N'-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide

Cat. No.: B2618631
CAS No.: 1333741-47-1
M. Wt: 316.75
InChI Key: URYQONAKYHTYKN-UHFFFAOYSA-N
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Description

N’-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro-cyanophenyl group and a cyanocyclopentyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the 3-chloro-4-cyanophenyl intermediate: This can be achieved through the chlorination and cyanation of a suitable phenyl precursor.

    Synthesis of the 1-cyanocyclopentyl intermediate: This step involves the cyanation of a cyclopentyl precursor.

    Coupling of intermediates: The final step involves coupling the two intermediates with ethanediamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could convert the nitrile groups to amines or other reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclohexyl)ethanediamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N’-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopropyl)ethanediamide: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.

Uniqueness

N’-(3-chloro-4-cyanophenyl)-N-(1-cyanocyclopentyl)ethanediamide is unique due to the specific combination of functional groups and the cyclopentyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-N'-(1-cyanocyclopentyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2/c16-12-7-11(4-3-10(12)8-17)19-13(21)14(22)20-15(9-18)5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYQONAKYHTYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C(=O)NC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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